(1R)-1-(4-methylpyridin-2-yl)butan-1-ol
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Overview
Description
(1R)-1-(4-methylpyridin-2-yl)butan-1-ol is an organic compound that belongs to the class of alcohols It features a pyridine ring substituted with a methyl group at the 4-position and a butanol chain attached to the 2-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(4-methylpyridin-2-yl)butan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-methyl-2-pyridinecarboxaldehyde with a suitable Grignard reagent, such as butylmagnesium bromide, followed by hydrolysis to yield the desired alcohol. The reaction conditions typically involve anhydrous solvents and low temperatures to ensure the stability of the Grignard reagent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. Catalysts and optimized reaction conditions, such as temperature and pressure, are employed to enhance the production process.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(4-methylpyridin-2-yl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: The major products include 4-methyl-2-pyridinecarboxylic acid or 4-methyl-2-pyridone.
Reduction: The major product is 4-methyl-2-butylpyridine.
Substitution: The major products depend on the substituent introduced, such as 4-methyl-2-pyridyl chloride or 4-methyl-2-pyridylamine.
Scientific Research Applications
(1R)-1-(4-methylpyridin-2-yl)butan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (1R)-1-(4-methylpyridin-2-yl)butan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(4-methylpyridin-2-yl)ethanol: Similar structure but with a shorter ethanol chain.
(1R)-1-(4-methylpyridin-2-yl)propan-1-ol: Similar structure but with a propanol chain.
(1R)-1-(4-methylpyridin-2-yl)pentan-1-ol: Similar structure but with a longer pentanol chain.
Uniqueness
(1R)-1-(4-methylpyridin-2-yl)butan-1-ol is unique due to its specific chain length and the position of the methyl group on the pyridine ring
Properties
Molecular Formula |
C10H15NO |
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Molecular Weight |
165.23 g/mol |
IUPAC Name |
(1R)-1-(4-methylpyridin-2-yl)butan-1-ol |
InChI |
InChI=1S/C10H15NO/c1-3-4-10(12)9-7-8(2)5-6-11-9/h5-7,10,12H,3-4H2,1-2H3/t10-/m1/s1 |
InChI Key |
YPLQVWVVXMTAQG-SNVBAGLBSA-N |
Isomeric SMILES |
CCC[C@H](C1=NC=CC(=C1)C)O |
Canonical SMILES |
CCCC(C1=NC=CC(=C1)C)O |
Origin of Product |
United States |
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